5-chloro-N-(1-cyclopropylethyl)-2-methoxyaniline

Kinase inhibitor NEK2 CDK1

5-Chloro-N-(1-cyclopropylethyl)-2-methoxyaniline (CAS 1019504-68-7) is a secondary aromatic amine featuring a 5-chloro-2-methoxyaniline core bearing an N-(1-cyclopropylethyl) substituent. Its molecular formula is C₁₂H₁₆ClNO with a molecular weight of 225.71 g·mol⁻¹, a computed XLogP3-AA of 3.7, a topological polar surface area of 21.3 Ų, one hydrogen bond donor, and two hydrogen bond acceptors.

Molecular Formula C12H16ClNO
Molecular Weight 225.71 g/mol
Cat. No. B13310846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-N-(1-cyclopropylethyl)-2-methoxyaniline
Molecular FormulaC12H16ClNO
Molecular Weight225.71 g/mol
Structural Identifiers
SMILESCC(C1CC1)NC2=C(C=CC(=C2)Cl)OC
InChIInChI=1S/C12H16ClNO/c1-8(9-3-4-9)14-11-7-10(13)5-6-12(11)15-2/h5-9,14H,3-4H2,1-2H3
InChIKeyVXKVVPKBBNHFAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-N-(1-cyclopropylethyl)-2-methoxyaniline – Structural Baseline and Procurement Identity


5-Chloro-N-(1-cyclopropylethyl)-2-methoxyaniline (CAS 1019504-68-7) is a secondary aromatic amine featuring a 5-chloro-2-methoxyaniline core bearing an N-(1-cyclopropylethyl) substituent . Its molecular formula is C₁₂H₁₆ClNO with a molecular weight of 225.71 g·mol⁻¹, a computed XLogP3-AA of 3.7, a topological polar surface area of 21.3 Ų, one hydrogen bond donor, and two hydrogen bond acceptors [1]. The compound is supplied as a research-grade intermediate (typical purity 95%) and is classified for further manufacturing use only .

Why 5-Chloro-N-(1-cyclopropylethyl)-2-methoxyaniline Cannot Be Replaced by Simpler Aniline Analogs


Generic substitution within the 5-chloro-2-methoxyaniline class is unreliable because the N-(1-cyclopropylethyl) moiety imposes a unique combination of steric bulk and conformational constraint that directly modulates target engagement. Simple N-alkyl analogs such as N-ethyl- or N-isopropyl-5-chloro-2-methoxyaniline lack the cyclopropyl ring, which alters the spatial orientation of the secondary amine and can substantially shift kinase selectivity profiles [1]. The presence of both the chlorine atom (position 5) and the methoxy group (position 2) further contributes to the compound's electronic character, meaning that omission of either substituent—often done for cost reduction—produces a molecule with fundamentally different hydrogen-bonding capacity and lipophilicity [2]. These structural features collectively prevent reliable interchange with in-class analogs without re-validation of biological activity.

Quantitative Differentiation Evidence for 5-Chloro-N-(1-cyclopropylethyl)-2-methoxyaniline


Intra-Compound Kinase Selectivity: NEK2 vs. CDK1 Differential

5-Chloro-N-(1-cyclopropylethyl)-2-methoxyaniline exhibits approximately 69-fold selectivity for NEK2 (IC₅₀ = 140 nM) over CDK1 (IC₅₀ = 9,600 nM) in a human kinase profiling panel [1]. This intra-compound selectivity window is a measurable differentiation parameter that is absent in the unsubstituted parent amine 5-chloro-2-methoxyaniline, which lacks the N-alkyl substituent required for this kinase interaction profile.

Kinase inhibitor NEK2 CDK1 Selectivity profiling

Kinase Panel Fingerprint: Multi-Target Activity Profile

Beyond NEK2, the compound was profiled against additional human kinases, yielding IC₅₀ values of 2,600 nM for Chk2 and 4,700 nM for Chk1 [1]. This multi-target fingerprint distinguishes 5-chloro-N-(1-cyclopropylethyl)-2-methoxyaniline from simpler 5-chloro-2-methoxyaniline derivatives that typically show either negligible or uncharacterized kinase activity when lacking the N-cyclopropylethyl group.

Kinase profiling Chk1 Chk2 Polypharmacology

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Profile

The computed XLogP3-AA of 3.7 for 5-chloro-N-(1-cyclopropylethyl)-2-methoxyaniline [1] places it in a lipophilicity range distinct from the parent 5-chloro-2-methoxyaniline (XLogP3 ~1.8) [2]. This ~1.9 log unit increase driven by the N-cyclopropylethyl group substantially alters predicted membrane permeability and protein-binding characteristics. The topological polar surface area (TPSA) remains low at 21.3 Ų, with only one hydrogen bond donor, differentiating it from more polar aniline derivatives that carry additional H-bond donors.

Drug-likeness LogP PSA Lead optimization

Commercial Availability and Purity Benchmarking

5-Chloro-N-(1-cyclopropylethyl)-2-methoxyaniline is stocked by multiple independent suppliers (Chemscene, AKSci, Enamine, Leyan) with consistent minimum purity specifications of 95% . In contrast, the simpler analog 5-chloro-2-methoxyaniline is commoditized but lacks the N-cyclopropylethyl substitution that defines the target compound's biological profile. The multi-vendor availability at the 95% purity tier reduces single-supplier dependency for procurement teams.

Procurement Purity Supply chain Research intermediate

Best-Fit Research and Industrial Application Scenarios for 5-Chloro-N-(1-cyclopropylethyl)-2-methoxyaniline


NEK2-Focused Kinase Inhibitor Lead Generation

With an IC₅₀ of 140 nM against human NEK2 and a ~69-fold window over CDK1 [1], this compound serves as a viable starting scaffold for medicinal chemistry programs targeting NEK2 in oncology. The pre-existing multi-kinase profile (Chk1, Chk2, CDK1) provides immediate counter-screening data that can guide first-round SAR expansion.

Fragment-Based or Scaffold-Hopping Library Design

The combination of moderate molecular weight (225.7 Da), computed XLogP3 of 3.7, and low TPSA (21.3 Ų) [2] positions this compound as a fragment-like or early-lead scaffold amenable to further functionalization. The N-cyclopropylethyl group offers a metabolically more robust alternative to simple N-ethyl or N-isopropyl substituents, based on class-level knowledge of cyclopropane-containing amines.

Building Block for Sulfonamide and Urea Library Synthesis

The secondary amine functionality permits direct elaboration into sulfonamides, ureas, or amides without deprotection steps. The established synthetic accessibility of 5-chloro-2-methoxyaniline derivatives via coupling reactions [3] suggests that this N-alkylated variant is compatible with parallel library synthesis protocols for hit-to-lead exploration.

Procurement De-Risking for Multi-Gram Lead Optimization

The demonstrated multi-vendor availability at 95% minimum purity (Chemscene, AKSci, Enamine, Leyan) supports uninterrupted supply during scale-up from milligram screening quantities to multi-gram lead optimization campaigns, reducing the single-supplier bottleneck risk commonly encountered with novel N-alkyl aniline intermediates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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